molecular formula C29H46N6O9S B1221028 Aeruginosin 98-b

Aeruginosin 98-b

Cat. No.: B1221028
M. Wt: 654.8 g/mol
InChI Key: WZVRXEOKWMIDDV-HTKJFTDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginosin 98-B is a natural product belonging to the aeruginosin family of compounds. These compounds are typically isolated from cyanobacteria, specifically from the species Microcystis aeruginosa . This compound is a tetrapeptide that exhibits potent inhibitory activity against serine proteases, such as trypsin and thrombin . This compound has garnered significant interest due to its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Aeruginosin 98-B involves several key steps, including phase-transfer catalysis, asymmetric epoxidation, and drastic counteranion effects . The synthesis begins with the preparation of four fragments, which are then combined through a series of reactions. One of the critical steps is a highly diastereoselective palladium-catalyzed intramolecular asymmetric allylic alkylation reaction of a diastereomeric mixture of allylic carbonates .

Industrial Production Methods: While the total synthesis of this compound has been achieved in the laboratory, industrial production methods are not well-documented. The complexity of the synthesis and the need for precise reaction conditions make large-scale production challenging. advancements in synthetic biology and biotechnology may offer potential solutions for industrial-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Aeruginosin 98-B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Aeruginosin 98-B has a wide range of scientific research applications due to its potent inhibitory activity against serine proteases . Some of the key applications include:

Mechanism of Action

Aeruginosin 98-B exerts its effects by inhibiting serine proteases, specifically trypsin and thrombin . The compound binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates. This inhibition is achieved through the interaction of this compound’s unique structural features, including its 2-carboxy-6-hydroxyoctahydroindole moiety, with the enzyme’s active site . The binding of this compound to the enzyme’s active site blocks substrate access, thereby inhibiting the enzyme’s activity.

Properties

Molecular Formula

C29H46N6O9S

Molecular Weight

654.8 g/mol

IUPAC Name

[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate

InChI

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19+,21-,22+,23+,24-,25-/m1/s1

InChI Key

WZVRXEOKWMIDDV-HTKJFTDNSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N1[C@H]2C[C@@H](CC[C@H]2C[C@H]1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O

Canonical SMILES

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Synonyms

aeruginosin 98-B

Origin of Product

United States

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